molecular formula C10H10O B1352297 4-Methyl-1-indanone CAS No. 24644-78-8

4-Methyl-1-indanone

Cat. No. B1352297
CAS RN: 24644-78-8
M. Wt: 146.19 g/mol
InChI Key: RUORWXQKVXTQJJ-UHFFFAOYSA-N
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Description

4-Methyl-1-indanone is an organic compound with the empirical formula C10H10O . It is a prominent motif found in a number of natural products and pharmaceuticals . It is used in various syntheses, including the production of 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .


Synthesis Analysis

4-Methyl-1-indanone can be synthesized through condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis . This process affords 2-(1-hydroxy-4-methylindan-1-yl)-1-naphthoic acid lactone and 2-(1-hydroxy-4-methylindan-1-yl)-8-methoxy-1-naphthoic acid lactone respectively .


Molecular Structure Analysis

The molecular weight of 4-Methyl-1-indanone is 146.19 g/mol . Its structure consists of a fused benzene and cyclopentane ring, with a carbonyl group attached to one of the carbon atoms of the cyclopentane ring .


Chemical Reactions Analysis

4-Methyl-1-indanone is a versatile reagent in organic synthesis. It has been used in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .


Physical And Chemical Properties Analysis

4-Methyl-1-indanone is a solid substance . It has a melting point of 94-96 °C . The compound is white to yellow in color .

Scientific Research Applications

Biological Activity Studies

  • Scientific Field: Biochemistry
  • Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes: The results of these studies have shown that 1-indanones and their derivatives have significant potential as therapeutic agents in a variety of fields .

Synthesis of Bioactive Molecules

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Indanones, including 4-Methyl-1-indanone, are important bioactive molecules. These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease. They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
  • Methods of Application: The intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides is one of the most common methods for the preparation of 1-indanones .
  • Results or Outcomes: The synthesis of these bioactive molecules has led to the development of a variety of drugs and other therapeutic agents .

Preparation of Pharmaceuticals and Agrochemicals

  • Scientific Field: Pharmaceutical and Agrochemical Industries
  • Application Summary: 4-Methyl-1-indanone is used as a building block in organic synthesis and as a starting material for the preparation of pharmaceuticals and agrochemicals.
  • Methods of Application: The specific methods of application would depend on the specific pharmaceutical or agrochemical being synthesized.
  • Results or Outcomes: The use of 4-Methyl-1-indanone in these industries has led to the development of a variety of pharmaceuticals and agrochemicals.

Synthesis of Organic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application would depend on the specific organic compound being synthesized .
  • Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of organic compounds .

Non-Conventional Methodologies in Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have been successfully prepared by means of three different non-conventional techniques: microwaves, high-intensity ultrasound, and a Q-tube™ reactor . These methods have been used to synthesize a library of differently substituted 1-indanones .
  • Methods of Application: The specific methods of application include the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
  • Results or Outcomes: The application of these non-conventional techniques to the synthesis of 1-indanones has been efficient and “green”, contributing to the principles of green chemistry .

Synthesis of Cholanthrene Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .
  • Methods of Application: The specific methods of application would depend on the specific cholanthrene derivative being synthesized .
  • Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of cholanthrene derivatives .

Non-Conventional Methodologies in Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-Indanones, including 4-Methyl-1-indanone, have been successfully prepared by means of three different non-conventional techniques: microwaves, high-intensity ultrasound, and a Q-tube™ reactor . These methods have been used to synthesize a library of differently substituted 1-indanones .
  • Methods of Application: The specific methods of application include the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
  • Results or Outcomes: The application of these non-conventional techniques to the synthesis of 1-indanones has been efficient and “green”, contributing to the principles of green chemistry .

Synthesis of Cholanthrene Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Methyl-1-indanone acts as a reagent in the synthesis of various organic compounds, including 3,6-dimethylcholanthrene, 3,6-dimethyl-7-methoxycholanthrene, and 3-methyl-7-methoxycholanthrene .
  • Methods of Application: The specific methods of application would depend on the specific cholanthrene derivative being synthesized .
  • Results or Outcomes: The use of 4-Methyl-1-indanone in these syntheses has led to the creation of a variety of cholanthrene derivatives .

Safety And Hazards

4-Methyl-1-indanone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUORWXQKVXTQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403076
Record name 4-Methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-indanone

CAS RN

24644-78-8
Record name 4-Methyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024644788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4Y2I8BMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 12.0 g (73.2 mmol) of 2-methylbenzenepropanoic acid in 125 ml of methylene chloride was added portion-wise to 500 g of polyphosphoric acid. The mixture was heated for six hours on the steam bath and the resulting orange solution was diluted with 1.5 l of ice. The solid was collected, washed with water, and air dried to give 7.2 g crude material. Recrystallization from ethanol/water gave 5.8 g of the desired product; mp 94°-97°. Extraction of the original diluted reaction mixture with methylene chloride gave an additional lot. Total recovery was 7.7 g (72%).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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